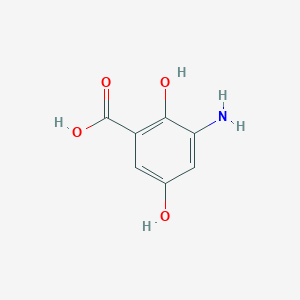

3-Amino-2,5-dihydroxybenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry and Aminodihydroxybenzoates

3-Amino-2,5-dihydroxybenzoic acid belongs to the broad class of aromatic carboxylic acids. These are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. vedantu.comslideshare.netnumberanalytics.combritannica.com The presence of the carboxyl group confers acidic properties, while the aromatic ring allows for electrophilic substitution reactions. vedantu.combritannica.com However, the carboxyl group is a deactivating, meta-directing group, meaning that such substitutions occur less readily than in benzene (B151609) itself. vedantu.combritannica.com

Within this class, this compound is further categorized as an aminodihydroxybenzoate. This signifies the presence of an amino (-NH2) group and two hydroxyl (-OH) groups on the benzoic acid structure. The positions of these functional groups are crucial in determining the molecule's specific chemical and physical properties.

Significance of Hydroxybenzoic Acid Derivatives and Aminobenzoic Acids in Chemical and Biological Systems

Hydroxybenzoic acid derivatives, which include compounds with one or more hydroxyl groups on the benzoic acid ring, are widespread in nature, particularly in plants. mdpi.com They exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even potential roles in managing conditions like sickle cell disease. mdpi.comsemanticscholar.orgglobalresearchonline.netppor.az The number and position of the hydroxyl groups significantly influence their antioxidant and antiradical efficacy. nih.gov For instance, gallic acid, with three hydroxyl groups, shows higher antiradical activity than protocatechuic acid, which has two. nih.gov

Aminobenzoic acids, on the other hand, are also of great biological importance. Para-aminobenzoic acid (PABA), for example, is a precursor in the bacterial synthesis of folic acid, an essential vitamin for DNA synthesis and repair. patsnap.comyoutube.com This makes it a target for sulfonamide antibiotics, which act by inhibiting this pathway. patsnap.com Aminobenzoic acid derivatives are also investigated for their potential as antioxidants and in various therapeutic applications. patsnap.comnih.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Research into this compound is multifaceted, with several key areas of investigation:

Biosynthesis and Natural Occurrence: A significant focus of research has been on understanding the biosynthetic pathways of related aminohydroxybenzoic acids. For instance, 3-amino-5-hydroxybenzoic acid is a known precursor in the biosynthesis of ansamycin (B12435341) antibiotics produced by Streptomyces species. nih.govnih.gov Studies have explored the enzymatic reactions involved in its formation, revealing a unique variant of the shikimate pathway. acs.org

Chemical Synthesis: The development of efficient synthetic routes to produce this compound and its isomers is another active area of research. These methods are crucial for obtaining sufficient quantities of the compound for further study and potential applications. For example, methods have been developed for the preparation of 3-amino-4-hydroxybenzoic acid. google.com

Biochemical Roles and Potential Applications: Given the biological activities of its parent classes, researchers are exploring the biochemical roles of this compound. Its structural similarity to other biologically active molecules suggests potential applications in areas such as antibiotic development and as a building block for other complex molecules. For example, the related 3-amino-5-hydroxybenzoic acid has been shown to be a precursor to mC7N units in ansamycin antibiotics. acs.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties/Significance |

| 3-Amino-2,4-dihydroxybenzoic acid | C7H7NO4 | 169.13 | Bacterial metabolite. nih.gov |

| 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | 153.14 | Precursor for bioplastics. nih.gov |

| 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | 153.14 | Precursor of ansamycin antibiotics. nih.govresearchgate.nethmdb.ca |

| 3,5-Dihydroxybenzoic acid | C7H6O4 | 154.12 | Intermediate in synthesis of medicines and pesticides. sigmaaldrich.comguidechem.comwikipedia.orghmdb.canih.gov |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | C7H6O4 | 154.12 | Metabolite of aspirin, used as an antioxidant excipient. wikipedia.org |

| 4-Aminobenzoic acid (PABA) | C7H7NO2 | 137.14 | Precursor in bacterial folic acid synthesis. wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,9-10H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUJPDBGUZBXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620862 | |

| Record name | 3-Amino-2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-58-4 | |

| Record name | 3-Amino-2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2,5 Dihydroxybenzoic Acid and Its Molecular Derivatives

Chemical Synthesis Pathways for the Core Structure of 3-Amino-2,5-dihydroxybenzoic Acid

The chemical synthesis of this compound can be approached through various strategies, primarily involving the introduction of an amino group onto a dihydroxybenzoic acid scaffold or building the molecule through a multi-step process from other aromatic precursors.

Direct Amination Strategies of Dihydroxybenzoic Acid Precursors

Direct amination of dihydroxybenzoic acid precursors presents a synthetic challenge due to the need for regioselective introduction of the amino group onto an already substituted aromatic ring. While direct amination of aromatic compounds can be achieved under certain conditions, such as through high-pressure amination or transition-metal-catalyzed C-H amination, specific methodologies for the direct amination of 2,5-dihydroxybenzoic acid to yield the 3-amino isomer are not extensively documented in readily available literature. The presence of two hydroxyl groups and a carboxylic acid group on the aromatic ring complicates direct amination, as these groups can also react or direct the incoming amino group to other positions.

Multi-step Organic Synthesis Approaches from Aromatic Precursors

A more common and controllable method for the synthesis of this compound involves a multi-step approach, typically starting with an aromatic precursor that is sequentially functionalized. A plausible and widely used strategy for introducing an amino group onto an activated aromatic ring is through the nitration of the aromatic ring followed by the reduction of the nitro group.

The synthesis would likely commence with 2,5-dihydroxybenzoic acid (gentisic acid). The first step is the regioselective nitration of the benzene (B151609) ring. The hydroxyl groups are strong activating groups and ortho-, para-directing, while the carboxylic acid group is a deactivating and meta-directing group. The position of nitration will be influenced by the combined directing effects of these substituents and the reaction conditions. For 2,5-dihydroxybenzoic acid, the position C3 is activated by both the C2 and C5 hydroxyl groups. Careful control of nitration conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and temperature, is crucial to achieve the desired 3-nitro-2,5-dihydroxybenzoic acid intermediate and minimize the formation of byproducts. truman.edu The regioselectivity of the nitration of substituted benzenes can be complex, and detailed studies, including DFT analysis, have been conducted to understand and predict the outcomes for various substrates. nih.gov

The subsequent step is the reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. rsc.orggoogle.com Chemical reducing agents such as tin(II) chloride in hydrochloric acid, or iron in acidic medium can also be employed. google.com The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule that might be sensitive to reduction.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Nitration | 2,5-Dihydroxybenzoic acid, Nitrating agent (e.g., HNO₃/H₂SO₄), low temperature. | Regioselectivity is critical to obtain the 3-nitro isomer. Side reactions like oxidation or over-nitration must be controlled. truman.edunih.gov |

| 2 | Reduction | 3-Nitro-2,5-dihydroxybenzoic acid, Reducing agent (e.g., H₂/Pd/C, SnCl₂/HCl, Fe/HCl). | The reduction method should be selective for the nitro group without affecting the carboxylic acid or hydroxyl groups. rsc.orggoogle.comgoogle.comnih.gov |

Enzymatic and Biocatalytic Synthesis of this compound Derivatives

Enzymatic and biocatalytic methods offer green and highly selective alternatives to classical chemical synthesis for producing this compound derivatives. These methods often operate under mild conditions and can lead to novel molecular structures.

Laccase-Mediated Oxidative C-N Coupling Reactions with Benzoic Acid Derivatives

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that can catalyze the oxidation of a wide range of phenolic and anilinic compounds. This oxidation generates reactive radical intermediates that can undergo subsequent coupling reactions. Laccase-mediated reactions have been successfully employed for the synthesis of derivatives of this compound through oxidative C-N bond formation.

In this approach, a 2,5-dihydroxybenzoic acid derivative acts as the phenolic substrate for the laccase. The enzyme catalyzes the oxidation of the hydroquinone (B1673460) moiety to a reactive quinone intermediate. This intermediate can then react with a primary or secondary amine via a nucleophilic Michael-type addition, leading to the formation of an aminated hydroquinone derivative. This process is essentially a direct amination of the hydroquinone ring.

For instance, laccases from Trametes spec. have been used to mediate the oxidative coupling of 2,5-dihydroxybenzoic acid derivatives with various amino-containing compounds, including antibiotics like 6-aminopenicillanic acid, 7-aminocephalosporanic acid, and aminoglycosides. truman.edu This results in the formation of new hybrid molecules where the amino group of the antibiotic is coupled to the aromatic ring of the dihydroxybenzoic acid derivative. truman.edu

| Enzyme Source | Substrates | Product Type | Reference |

| Trametes spec. Laccase | 2,5-Dihydroxybenzoic acid derivatives and various antibiotics (e.g., penicillins, cephalosporins) | Heteromolecular hybrid dimers via nuclear amination | truman.edu |

| Pycnoporus cinnabarinus Laccase | 2,5-Dihydroxybenzoic acid derivatives and aromatic amines | Phenoxazines and other cyclized products via C-N bond formation | truman.edu |

Chemoenzymatic Synthetic Routes for Structural Elaboration

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules. nih.gov This approach can be particularly useful for the structural elaboration of this compound and its derivatives.

A typical chemoenzymatic route might involve an initial enzymatic step to create a chiral or selectively functionalized intermediate, which is then further modified using chemical methods. For example, an enzyme could be used to introduce a specific functional group onto a precursor, and this new functionality could then serve as a handle for subsequent chemical transformations. One-pot chemoenzymatic cascades, where enzymatic and chemical reactions occur sequentially in the same reactor, are particularly efficient. nih.gov

While specific chemoenzymatic routes for the elaboration of this compound are not extensively detailed, the principles of this methodology are well-established for the synthesis of other non-canonical amino acids and their derivatives. nih.govrsc.org For instance, a chemoenzymatic approach could involve the enzymatic synthesis of a core aminobenzoic acid structure, followed by chemical modifications such as acylation, alkylation, or coupling reactions to introduce desired functionalities and create a library of derivatives. nih.gov

Design and Synthesis of Chemically Modified Derivatives of this compound

The design and synthesis of chemically modified derivatives of this compound are driven by the search for molecules with enhanced or novel biological activities. By systematically altering the structure of the parent compound, it is possible to modulate its physicochemical properties and biological functions.

The synthesis of these derivatives often starts with the core this compound structure, which is then subjected to various chemical modifications. Common strategies include:

N-Acylation: The amino group can be acylated with various acid chlorides or anhydrides to introduce different acyl groups. This can influence the molecule's lipophilicity and its ability to form hydrogen bonds.

N-Alkylation: The amino group can be alkylated to introduce alkyl or substituted alkyl chains.

Esterification: The carboxylic acid group can be esterified to produce a range of esters, which can act as prodrugs or modify the molecule's solubility and transport properties.

Amidation: The carboxylic acid can be converted to an amide by coupling with various amines.

Modification of the Aromatic Ring: Further substitution on the aromatic ring, such as halogenation or the introduction of other functional groups, can significantly alter the electronic properties and biological activity of the molecule. For instance, the synthesis of halogenated aminobenzoic acid derivatives has been reported as a strategy to create new bioactive compounds.

Conjugation: The molecule can be conjugated to other molecules, such as polymers or biomolecules, to create materials with specific properties. For example, a conjugate of 2,5-dihydroxybenzoic acid with gelatin has been synthesized. google.com

The design of these derivatives is often guided by computational methods, such as molecular docking, to predict their interaction with biological targets. The synthesized derivatives are then typically screened for their desired biological activities.

| Modification Strategy | Reagents and Conditions | Purpose of Modification |

| N-Acylation | Acid chlorides, acid anhydrides, base | Modulate lipophilicity, hydrogen bonding capacity |

| Esterification | Alcohols, acid catalyst | Prodrug design, improve solubility and transport |

| Amidation | Amines, coupling agents (e.g., DCC, EDC) | Create diverse amide libraries for SAR studies |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Alter electronic properties and bioactivity |

| Polymer Conjugation | Functionalized polymers, coupling chemistry | Create materials with specific delivery or functional properties google.com |

Preparation of Amide and Ester Derivatives

Information regarding the specific synthesis of amide and ester derivatives starting from this compound is not available in the reviewed literature. General organic synthesis principles would suggest that esterification could be achieved via Fischer esterification with an alcohol under acidic catalysis, and amidation could be performed by activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine. However, no published research detailing these specific applications to this compound could be found.

Introduction of Diverse Functional Moieties via Derivatization Reactions

Similarly, while derivatization is a common strategy to modify molecules for various applications, specific examples of introducing diverse functional moieties to this compound are not documented in the available scientific papers. General derivatization reactions targeting amino, hydroxyl, or the aromatic ring are known for other phenolic acids and amino acids, but their direct application and resulting products for this specific compound have not been described. nih.govnih.govnih.gov

Due to the lack of specific data, a detailed article with research findings and data tables as per the user's request cannot be generated.

Mechanistic Elucidation of Reactions Involving 3 Amino 2,5 Dihydroxybenzoic Acid

Investigations into Oxidative C-N Bond Formation and Cyclization Mechanisms

The formation of carbon-nitrogen (C-N) bonds through oxidative processes is a key transformation for creating complex nitrogen-containing molecules from simpler precursors. In the context of 3-Amino-2,5-dihydroxybenzoic acid, such reactions are of significant interest for the synthesis of novel bioactive compounds. Research has particularly focused on enzyme-mediated oxidative coupling reactions.

Laccases (EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and aminophenolic compounds, making them ideal for facilitating C-N bond formation under mild, environmentally friendly conditions. researchgate.net The general mechanism involves the laccase-catalyzed oxidation of the hydroquinone (B1673460) moiety of a 2,5-dihydroxybenzoic acid derivative to a highly reactive p-benzoquinone intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack.

When this compound is present alongside another molecule with a primary or secondary amine, the amino group of the second molecule can act as the nucleophile. This results in a "nuclear amination" reaction, where a new C-N bond is formed on the aromatic ring of the benzoic acid derivative. researchgate.net This process has been successfully employed to create novel hybrid antibiotics by coupling β-lactam antibiotics (like 6-aminopenicillanic acid) or sulfonamides to 2,5-dihydroxybenzoic acid derivatives. researchgate.net The reaction proceeds via the formation of a heteromolecular hybrid dimer. researchgate.net While these studies often use derivatives, the principle directly applies to the free amino group of this compound itself acting as the nucleophile or its oxidized quinone form acting as the electrophile.

Studies on the cyclization of related amino acid derivatives, such as 3-amino-2,4-dihydroxybutanoic acid, have shown that the amino group plays a crucial role in regioselective cyclization reactions, leading to products like γ-lactones and oxazolidinones. nih.gov In these cases, the nitrogen group function is key to directing the ring formation. nih.gov For this compound, intramolecular cyclization could potentially occur between the amino group and the carboxylic acid group to form a lactam, or involve the hydroxyl groups under specific conditions, though literature on these specific intramolecular pathways is less common than intermolecular coupling.

Detailed Reaction Pathways under Varying Chemical Conditions

The reactivity of this compound is highly dependent on the specific chemical environment, including solvent, pH, and the presence of catalysts or other reactants. The interplay between its amino, hydroxyl, and carboxylic acid functional groups allows for diverse reaction pathways.

Under alkaline conditions and with microwave assistance, a unique three-component reaction has been reported for amino acids, aromatic aldehydes, and primary alcohols. nih.gov This reaction proceeds through a series of steps including condensation, isomerization, a nih.govnih.gov-sigmatropic rearrangement, and a sodium-assisted hydride transfer to produce diaryl hydroxyl dicarboxylic acids with high diastereospecificity. nih.gov Applying this to this compound suggests that in the presence of an aldehyde and an alcohol under alkaline conditions, complex poly-functionalized products could be formed. The choice of alcohol can even control the substituent on the final product. nih.gov

The influence of reaction conditions on product formation is summarized in the table below, based on findings from related amino acid and benzoic acid chemistries.

| Condition | Reactants | Key Process | Potential Product Type |

| Alkaline (NaOH), Microwave | Aldehyde, Primary Alcohol | Condensation, nih.govnih.gov-Sigmatropic Rearrangement | Diaryl Hydroxyl Dicarboxylic Acid |

| Laccase, O₂ | Aminopenicillanic Acid | Oxidative Coupling, C-N Bond Formation | Hybrid Antibiotic Dimer |

| Acidic (H₂SO₄), Ethanol | - | Esterification | Ethyl Ester Derivative |

Research on the reaction of benzoic acid with atmospheric radicals like OH, NO₃, and SO₄⁻ shows that the reaction proceeds via addition to the aromatic ring or abstraction of a hydrogen atom. researchgate.net For this compound, the presence of activating amino and hydroxyl groups would likely direct radical addition to specific positions on the ring, leading to further hydroxylated or functionalized products before potential mineralization to CO₂ and H₂O. researchgate.net

Photochemical Transformation Mechanisms and Light-Induced Processes

The interaction of ultraviolet (UV) light with this compound can induce significant chemical transformations. Studies on the closely related 2,5-dihydroxybenzoic acid (gentisic acid) provide insight into the fundamental photochemical mechanisms at play. researchgate.net

When excited by high-energy UV light (e.g., 193 nm), the molecule can follow two competing pathways. One pathway involves dissociation from a repulsive excited state, leading to the elimination of a hydrogen atom (H-elimination), typically from one of the hydroxyl groups. researchgate.net The other major pathway is a non-radiative process called internal conversion, where the electronic energy is rapidly converted into vibrational energy on the ground electronic state. This vibrationally "hot" molecule can then undergo fragmentation, commonly through the elimination of a water molecule (H₂O elimination). researchgate.net

At lower energy UV wavelengths (e.g., 355 nm), which are relevant to matrix-assisted laser desorption/ionization (MALDI) applications where 2,5-dihydroxybenzoic acid is a common matrix, the primary observed channel is H₂O elimination from the ground state after internal conversion. Dissociation from an excited state is less significant at this wavelength. researchgate.net If the molecule absorbs multiple photons, more complex three-body dissociation can occur. researchgate.net

The presence of the amino group on this compound would be expected to influence these processes. The amino group can affect the electronic structure and the potential energy surfaces of the excited states, potentially altering the efficiency of internal conversion versus direct dissociation. It could also participate in the fragmentation, for instance, through the elimination of ammonia (B1221849) (NH₃) or by influencing the site of H-elimination.

The following table summarizes the observed photochemical processes for hydroxybenzoic acids.

| Wavelength | Key Process | Primary Products | Mechanism |

| 193 nm | H-atom Elimination | C₆H₄OCOOH + H | Dissociation from repulsive excited state |

| 193 nm | H₂O Elimination | C₇H₄O₃ + H₂O | Internal conversion followed by ground-state dissociation |

| 355 nm | H₂O Elimination | C₇H₄O₃ + H₂O | Internal conversion followed by ground-state dissociation |

Radical-Mediated Reaction Dynamics and Product Formation

Radical reactions offer powerful and often complementary methods for modifying amino acids. nih.gov For this compound, radical-mediated processes can be initiated at several sites, leading to a variety of products. The reaction dynamics are governed by the stability of the radical intermediates formed.

A common strategy in radical chemistry involves the generation of an α-amino radical. This can be achieved through various methods, such as the homolytic cleavage of a C-Te bond in a precursor, which then decarbonylates to yield the stabilized α-amino radical species. nih.gov This radical can then add to other molecules, such as imines or activated alkenes, to form new C-C or C-N bonds. nih.gov Another approach involves a Hydrogen Atom Transfer (HAT) from a C-H bond, for instance, using a thiyl radical to form an α-amino radical, which can then undergo intramolecular cyclization. nih.gov

The aromatic ring of this compound is also susceptible to attack by radicals. Oxidative radicals like the hydroxyl radical (•OH) readily add to the electron-rich aromatic ring, a process that is key in atmospheric and aqueous degradation pathways. researchgate.net The positions of the hydroxyl and amino groups strongly activate the ring, directing incoming radicals to the ortho and para positions. This leads to the formation of poly-hydroxylated and aminated species.

The formation of radical species can be initiated by various means, including chemical initiators (like AIBN), transition metals, or photoredox catalysis. nih.gov The subsequent reactions are typically kinetically controlled, with intramolecular cyclizations often favoring the formation of five-membered rings over six-membered ones due to faster reaction rates. libretexts.org

The table below outlines potential radical reactions and their outcomes.

| Radical Type | Formation Method | Subsequent Reaction | Potential Product |

| α-Amino Radical | Homolytic Cleavage / HAT | Addition to imine/alkene | α,β-Diamino acid derivative |

| α-Amino Radical | HAT | 5-exo-trig cyclization | Heterocyclic γ-amino acid |

| Aryl Radical Adduct | Addition of •OH to ring | - | Poly-hydroxylated derivative |

| Phenoxyl Radical | H-abstraction from OH | Radical Coupling | Dimeric structures |

These radical pathways are fundamental to both the synthetic modification of this compound and its degradation under certain environmental conditions.

Theoretical and Computational Chemistry Studies on 3 Amino 2,5 Dihydroxybenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3-Amino-2,5-dihydroxybenzoic acid and the relative energies of its different spatial orientations, known as conformers.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the molecular structure of compounds like this compound. indexcopernicus.commdpi.com DFT calculations, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine the most stable conformation. indexcopernicus.commdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. indexcopernicus.com For similar aromatic compounds, DFT has been successfully used to obtain optimized structural parameters that are in good agreement with experimental data. indexcopernicus.com

The choice of basis set and functional is crucial for obtaining accurate results. For instance, the B3LYP method combined with the 6-31G(d,p) basis set has been effectively used to determine the optimized structural parameters of various benzene (B151609) sulfonamides. indexcopernicus.com More extensive basis sets, such as def2-TZVPD, have been utilized for studying amino acids in aqueous environments. researchgate.net

High-Level Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods contribute to a comprehensive understanding of molecular structure. High-level ab initio methods, while computationally more intensive, can offer even greater accuracy for smaller systems or for benchmarking DFT results. For related hydroxybenzoic acids, ab initio calculations have been used to investigate the potential energy surfaces and the stability of different conformers, highlighting the importance of intramolecular hydrogen bonding. aip.org

Semi-empirical methods, such as AM1, provide a faster, albeit less accurate, means of calculating molecular geometries and charge distributions. nih.gov These methods are particularly useful for initial explorations of large molecules or for studies where computational cost is a significant constraint. nih.gov

Spectroscopic Property Predictions and Experimental Correlation

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic characteristics.

Computational methods, primarily DFT, can be used to calculate various spectroscopic data for this compound. nih.gov This includes predicting vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible electronic transitions. nih.govresearchgate.net For instance, the theoretical vibrational spectra of similar molecules have been calculated and compared with experimental data to assign the observed vibrational bands to specific molecular motions. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. nih.gov The Time-Dependent DFT (TD-DFT) method is commonly used to predict UV-Visible absorption maxima. researchgate.net

The following table illustrates the types of spectroscopic data that can be predicted computationally:

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| FT-IR & FT-Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO method) |

| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is pivotal in determining its chemical reactivity. Computational methods provide valuable tools to analyze this structure through various descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, while the LUMO may be distributed over the carboxylic acid group and the benzene ring. The specific distribution of these orbitals, which can be visualized using computational software, reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Molecular Orbital | Role in Reactivity | Associated Property |

| HOMO | Electron-donating | Nucleophilicity |

| LUMO | Electron-accepting | Electrophilicity |

| HOMO-LUMO Gap | Energy required for excitation | Chemical Reactivity/Stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the amino group, making these sites attractive for electrophiles. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. The study of MEP maps for similar molecules has successfully related these potential distributions to their biological activities. nih.gov

| MEP Color | Electron Density | Type of Attack |

| Red | High | Electrophilic |

| Blue | Low | Nucleophilic |

| Green | Neutral | - |

Computational Modeling of Intermolecular Interactions and Solid-State Phenomena

Computational modeling is an indispensable tool in modern chemistry for predicting and understanding the behavior of molecules in the solid state. For a compound like this compound, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and hydroxyl oxygens), computational methods can provide deep insights into its crystal packing and potential for polymorphism.

Hydrogen bonds are the primary directional forces that govern the assembly of molecules like this compound in the crystalline state. Computational chemistry offers powerful methods to analyze and quantify these interactions.

Hydrogen bonding is a critical factor in determining the crystal structure and properties of organic molecules. In a study on the polymorphism of p-aminobenzoic acid (p-ABA), a related compound, it was observed that all polymorphic forms are primarily held together by hydrogen bonds and stacking interactions. The primary hydrogen bond in p-ABA polymorphs is a classic carboxylic acid dimer synthon. Additionally, the amino group participates in further hydrogen bonding with the carbonyl group, with N···O distances varying from 2.94 to 3.3 Å across different forms core.ac.uk. The analysis of hydrogen bonding patterns is crucial for understanding the relative stability of different polymorphs.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies and geometries of these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these bonds by analyzing the electron density distribution.

Table 1: Representative Hydrogen Bond Geometries in p-Aminobenzoic Acid Polymorphs

| Polymorph | Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| α-pABA | O-H···O (Carboxylic Acid Dimer) | 2.64 |

| α-pABA | N-H···O (Amino-Carbonyl) | 2.94 |

| β-pABA | O-H···O (Carboxylic Acid Dimer) | 2.65 |

| β-pABA | N-H···O (Amino-Carbonyl) | 3.05 |

| γ-pABA | O-H···O (Carboxylic Acid Dimer) | 2.63 |

| γ-pABA | N-H···O (Amino-Carbonyl) | 3.30 |

Data is for p-aminobenzoic acid, a related compound, and is intended to be illustrative. core.ac.uk

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) has become a vital tool for identifying potential polymorphs and understanding their relative stabilities.

The study of polymorphism in p-aminobenzoic acid has revealed the existence of multiple forms (α, β, γ, and δ), each with a unique crystal structure and stability profile. core.ac.ukrsc.org The α and β forms are enantiotropically related, with a transition temperature around 14-25 °C. core.ac.ukcapes.gov.brresearchgate.net The α-form is typically obtained from crystallization in various solvents and is kinetically favored due to the ready formation of carboxylic acid dimers in solution. capes.gov.brresearchgate.net The β-form, while thermodynamically more stable at lower temperatures, is often more challenging to crystallize. core.ac.ukcapes.gov.br

CSP calculations are used to generate a landscape of possible crystal structures and their corresponding lattice energies. These calculations help in identifying not only the most stable polymorph but also metastable forms that might be experimentally accessible. For p-aminobenzoic acid, CSP calculations have been instrumental in understanding the solid-form energy landscape and the rarity of the β polymorph. core.ac.ukrsc.org

For this compound, a crystal structure analysis would begin with the determination of the unit cell parameters and space group. This experimental data would then be used as a starting point for computational refinement and analysis. The crystal structure of the related compound 3-amino-5-hydroxybenzoic acid synthase has been determined, indicating that structural data for similar molecules can be obtained. nih.gov A search of crystallographic databases would be the first step to determine if the crystal structure of this compound has been experimentally determined.

In the absence of an experimental structure, CSP methods would be employed to predict the most likely crystal packing arrangements. These predictions would be based on minimizing the intermolecular interaction energies, taking into account the various possible hydrogen-bonding motifs.

Table 2: Crystallographic Data for Polymorphs of p-Aminobenzoic Acid

| Polymorph | Space Group | Z' | Unit Cell Volume (ų) | Density (g/cm³) |

| α-pABA | P2₁/n | 2 | 1485.4 | 1.37 |

| β-pABA | P2₁/a | 1 | 741.5 | 1.38 |

| γ-pABA | Pna2₁ | 2 | 1489.1 | 1.37 |

Data is for p-aminobenzoic acid, a related compound, and is intended to be illustrative. core.ac.uk

Investigation of Biological Mechanisms of Action of 3 Amino 2,5 Dihydroxybenzoic Acid in Vitro Research

Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of dihydroxybenzoic acids has revealed significant activity against key enzymes involved in cell cycle regulation and other physiological processes.

Cyclin-Dependent Kinases (CDKs): The parent compound, 2,5-dihydroxybenzoic acid (2,5-DHBA), has been identified as an inhibitor of cyclin-dependent kinases, which are crucial regulators of the cell cycle. In vitro kinase assays have demonstrated that 2,5-DHBA can inhibit the activity of several CDKs. nih.govspandidos-publications.com Specifically, its inhibitory effects are most pronounced against CDK1. nih.govspandidos-publications.com

Studies have shown that 2,5-DHBA begins to inhibit CDK1 enzyme activity at a concentration of 500 µM. nih.govspandidos-publications.com Higher concentrations are required to inhibit other CDKs, such as CDK2 and CDK4, where inhibition was observed at concentrations greater than 750 µM. nih.govspandidos-publications.com In contrast, another isomer, 2,3-dihydroxybenzoic acid (2,3-DHBA), was found to inhibit CDK6 at concentrations starting from 250 µM. nih.govspandidos-publications.com These findings suggest a degree of selectivity in the inhibitory action of dihydroxybenzoic acids against different CDK enzymes. nih.gov The ability of these compounds to inhibit CDKs provides a direct mechanism for their observed effects on cancer cell growth and proliferation. nih.govspandidos-publications.com

Table 1: In Vitro Inhibition of Cyclin-Dependent Kinases (CDKs) by 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

| Enzyme Target | Inhibitory Concentration | Reference |

|---|---|---|

| CDK1 | Inhibition begins at 500 µM | nih.govspandidos-publications.com |

| CDK2 | Inhibition at >750 µM | nih.govspandidos-publications.com |

| CDK4 | Inhibition at >750 µM | nih.govspandidos-publications.com |

| CDK6 | Inhibition at >750 µM | nih.govspandidos-publications.com |

Carbonic Anhydrase: The potential for dihydroxybenzoic acid isomers to act as carbonic anhydrase (CA) inhibitors has also been explored. nih.govunifi.it Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, including pH regulation and CO2 homeostasis. tandfonline.com Research has utilized various dihydroxybenzoic acids as lead compounds to develop novel CA inhibitors. nih.govunifi.it For instance, a series of esters derived from 2,5-dihydroxybenzoic acid were synthesized and evaluated for their ability to inhibit several mammalian CA isoforms, including CA I, II, VII, IX, XII, and XIV. nih.gov While detailed inhibitory constants for the parent acid are not always the focus, the use of its scaffold highlights its relevance in the design of CA inhibitors. nih.govunifi.it Docking studies have also been performed, showing the interaction of 2,5-dihydroxybenzoic acid within the active site of human Carbonic Anhydrase II (hCA II). mdpi.com

Receptor Agonism/Antagonism Profiling

While direct evidence for 3-Amino-2,5-dihydroxybenzoic acid is lacking, research on related isomers points to potential interactions with G protein-coupled receptors.

HCAR1/GPR81: The hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81, is a receptor for lactate (B86563) and other hydroxycarboxylic acids. researchgate.netwikipedia.org Extensive research has identified 3,5-dihydroxybenzoic acid (3,5-DHBA), an isomer of the compound of interest, as a specific agonist for HCAR1. mdpi.comnih.govrupahealth.com Activation of HCAR1 by 3,5-DHBA has been shown to inhibit lipolysis in adipocytes. rupahealth.com Currently, there is no available data to suggest that this compound or its parent compound 2,5-DHBA acts as a ligand for the HCAR1 receptor. The specificity appears to be linked to the 3,5-substitution pattern. d-nb.info

Other Receptors: Interestingly, a molecular docking study has suggested that 2,5-dihydroxybenzoic acid can interact with the C-C chemokine receptor type 2 (CCR2). mdpi.com The study proposed that 2,5-DHBA could compete with the natural ligand CCL2 for binding to CCR2, potentially inhibiting downstream signaling. This suggests that the 2,5-dihydroxybenzoic acid scaffold may have the ability to interact with chemokine receptors, though this requires further experimental validation. mdpi.com

Cellular Pathway Modulation in Model Systems

The enzyme-inhibitory activities of dihydroxybenzoic acids translate into the modulation of key cellular pathways, particularly those involved in cell proliferation and growth factor signaling.

Cell Cycle Regulation: The inhibition of CDKs by 2,5-dihydroxybenzoic acid directly impacts cell cycle regulation. nih.govspandidos-publications.com By inhibiting CDK1, 2, 4, and 6, these compounds can interfere with the progression of cells through the different phases of the cell cycle, leading to cell cycle arrest. nih.govspandidos-publications.com This has been demonstrated in cancer cell lines, where 2,5-DHBA was shown to be highly effective at inhibiting colony formation in HCT-116 and HT-29 colorectal cancer cells and MDA-MB-231 breast cancer cells. nih.govspandidos-publications.com This anti-proliferative effect is a key outcome of modulating cell cycle pathways.

Fibroblast Growth Factor (FGF) Inhibition: A significant mechanism of action identified for 2,5-dihydroxybenzoic acid (gentisic acid) is the inhibition of fibroblast growth factors (FGFs). nih.govnih.gov FGFs are pivotal in processes like angiogenesis, cell proliferation, and tumor development. nih.govglpbio.com Gentisic acid has been identified as a potent, naturally occurring FGF inhibitor and serves as a lead compound for a new class of inhibitors. nih.govresearchgate.netmedchemexpress.com It is proposed to act by interfering with the assembly of the FGF signaling complex, which includes the FGF receptor and heparin. nih.govresearchgate.net This inhibition of FGF signaling represents a critical pathway through which 2,5-dihydroxybenzoic acid can exert anti-tumor and anti-angiogenic effects. nih.govglpbio.com

Biochemical Roles in Antioxidant and Redox Processes

Dihydroxybenzoic acids are well-recognized for their antioxidant properties, which are attributed to their chemical structure.

The phenolic hydroxyl groups on the benzene (B151609) ring enable these compounds to act as radical scavengers. d-nb.info Studies on various isomers, including 2,3-dihydroxybenzoic acid and the parent compound 2,5-dihydroxybenzoic acid (gentisic acid), have confirmed their potent antioxidant and free radical-scavenging activities. beilstein-journals.orgnih.gov For example, 2,3-DHBA was shown to alleviate oxidative stress in cardiomyocytes by increasing the levels of the endogenous antioxidant glutathione, enhancing superoxide (B77818) dismutase (SOD) activity, and reducing the generation of reactive oxygen species (ROS). rsc.org Similarly, gentisic acid is known to be an effective scavenger of free radicals. nih.gov

The positioning of the hydroxyl groups influences the antioxidant capacity. d-nb.info Furthermore, these compounds can act as iron chelators, which is another mechanism to prevent oxidative damage, as iron can participate in the Fenton reaction to produce highly reactive hydroxyl radicals. nih.gov The electrochemical oxidation of dihydroxybenzoic acids has also been studied, providing insight into their redox behavior and their ability to participate in electron transfer reactions. researchgate.net

Molecular Interactions with Biological Macromolecules and Assemblies

The biological activities of dihydroxybenzoic acids are underpinned by their direct molecular interactions with proteins and other macromolecules.

Protein Interactions: High-resolution structural studies and molecular docking have provided detailed views of these interactions.

Cyclin-Dependent Kinases: Molecular docking studies have shown that 2,5-dihydroxybenzoic acid potentially interacts with key amino acid residues within the active site of CDK1. spandidos-publications.com Specifically, interactions with residues such as Asp 146 have been identified, providing a structural basis for its inhibitory activity. spandidos-publications.com

Fibroblast Growth Factors: The interaction between gentisic acid and FGF-1 has been characterized using X-ray crystallography. nih.gov These studies reveal how the inhibitor binds to the growth factor, preventing it from forming a functional signaling complex with its receptor. nih.govresearchgate.net

Chemokine Receptors: In silico modeling of the interaction between 2,5-dihydroxybenzoic acid and the CCR2 receptor identified potential hydrogen bonds with key amino acid residues in the ligand-binding pocket, suggesting a plausible binding mode. mdpi.com

Other Macromolecules: The parent compound 2,5-dihydroxybenzoic acid is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application relies on its ability to co-crystallize with and transfer charge to a wide range of biological macromolecules, including proteins and peptides, further demonstrating its propensity to interact non-covalently with them.

Biosynthesis and Metabolic Pathways Associated with 3 Amino 2,5 Dihydroxybenzoic Acid

Exploration of Potential Natural Biosynthetic Routes (e.g., Aminoshikimate Pathway, if analogous)

While the direct biosynthetic pathway for 3-amino-2,5-dihydroxybenzoic acid is not extensively documented, its structure suggests a likely origin from a variant of primary aromatic amino acid metabolism. The most relevant and well-characterized analogous route is the aminoshikimate pathway, which is responsible for synthesizing other aminohydroxybenzoic acids. wikipedia.orgnih.gov

The aminoshikimate pathway is a notable variation of the conventional shikimate pathway. wikipedia.org The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to produce the aromatic amino acids phenylalanine, tyrosine, and tryptophan from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov The aminoshikimate pathway diverges from this central route to incorporate a nitrogen atom at an early stage, leading to aminated aromatic compounds. wikipedia.orgnih.gov

This pathway was first identified in the bacterium Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. wikipedia.org The end product of this specific pathway is 3-amino-5-hydroxybenzoic acid (AHBA), which acts as a crucial starter unit for the biosynthesis of a large class of antibiotics known as ansamycins and other natural products like mitomycins. wikipedia.orgnih.govnih.gov

The key steps of the aminoshikimate pathway that lead to AHBA are as follows:

Formation of a Nitrogenous Precursor: The pathway recruits genes for the formation of kanosamine (3-deoxy-3-amino-D-glucose), which provides the nitrogen atom. nih.govresearchgate.net

Phosphorylation: The enzyme kanosamine 6-kinase (RifN) specifically phosphorylates kanosamine to kanosamine-6-phosphate. researchgate.net

Condensation: This intermediate is then converted to 1-deoxy-1-imino-D-erythrose 4-phosphate, which condenses with phosphoenolpyruvate (PEP) to form 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP). wikipedia.orgnih.gov

Cyclization and Dehydration: The aminoDAHP undergoes cyclization to form 5-deoxy-5-aminodehydroquinic acid (aminoDHQ), which is then dehydrated to create 5-deoxy-5-aminodehydroshikimic acid (aminoDHS). nih.govresearchgate.net

Aromatization: The final step is the aromatization of aminoDHS by the enzyme AHBA synthase to yield 3-amino-5-hydroxybenzoic acid (AHBA). nih.govresearchgate.net

Given that the aminoshikimate pathway produces the structural isomer 3-amino-5-hydroxybenzoic acid, it is plausible that the biosynthesis of this compound involves a similar route, potentially with an additional hydroxylation step on the aromatic ring or on a late-stage intermediate. The backbone of the target molecule, 2,5-dihydroxybenzoic acid (gentisic acid), is a known natural product found in various plants and is also a minor metabolite of aspirin. wikipedia.org Its synthesis can occur via the carboxylation of hydroquinone (B1673460). wikipedia.org A potential biosynthetic logic for this compound could therefore involve either the amination of a gentisic acid precursor or the hydroxylation of a 3-aminobenzoic acid precursor.

Identification and Characterization of Enzymes Involved in its Biogenesis

The enzymes responsible for the biogenesis of this compound have not been specifically characterized. However, the enzymes of the analogous aminoshikimate pathway, which produces 3-amino-5-hydroxybenzoic acid (AHBA) in microorganisms like Amycolatopsis mediterranei, have been identified and studied. nih.govnih.gov These enzymes provide a model for the types of catalytic activity required.

A remarkable feature of this pathway is the dual function of the AHBA synthase enzyme (RifK). nih.gov As a homodimer, it catalyzes the final aromatization step, but it also participates in a complex at the beginning of the pathway to catalyze a transamination reaction. nih.gov The gene encoding AHBA synthase is often used as a genetic marker to screen for microorganisms that may produce new ansamycin-type natural products. nih.gov

The table below details the key enzymes identified in the aminoshikimate pathway.

| Enzyme Name | Gene (in A. mediterranei) | Function | Reference |

|---|---|---|---|

| Kanosamine 6-Kinase | rifN | Phosphorylates kanosamine to kanosamine 6-phosphate. | researchgate.net |

| aminoDAHP Synthase | rifH | Catalyzes the condensation to form aminoDAHP. | nih.gov |

| aminoDHQ Synthase | rifG | Cyclizes aminoDAHP to form aminoDHQ. | nih.gov |

| aminoDHS Dehydratase | rifJ | Dehydrates aminoDHQ to generate aminoDHS. | nih.gov |

| aminoSHK Dehydrogenase | rifI | Involved in the conversion of pathway intermediates. | nih.gov |

| AHBA Synthase | rifK | Catalyzes the final aromatization of aminoDHS to AHBA and an initial transamination. | nih.govnih.gov |

Microbial Metabolism and Biotransformation of Related Compounds

Microorganisms exhibit a broad capacity to metabolize and transform aromatic compounds, including aminobenzoic and dihydroxybenzoic acids. This metabolic diversity is crucial for nutrient cycling and has been harnessed for bioremediation and biotechnological production of chemicals. While the specific microbial metabolism of this compound is not detailed, the biotransformation of structurally similar compounds is well-documented.

For instance, bacteria of the genus Pseudomonas are known for their versatile catabolic pathways for aromatic molecules. Pseudomonas reinekei MT1 possesses a specific gene cluster (dhb) for the degradation of 2,3-dihydroxybenzoate via a meta-cleavage pathway. nih.gov This process involves initial enzymatic steps catalyzed by the dioxygenase DhbA and the decarboxylase DhbB. nih.gov Similarly, studies on mixed microbial cultures have shown that they can become acclimated to use 2,6-dihydroxybenzoic acid as a sole source of carbon after an initial period of inhibition. nih.gov

Metabolic engineering has further demonstrated the microbial capacity to handle these compounds. Escherichia coli has been extensively engineered to enhance the production of para-aminobenzoic acid (p-aminobenzoic acid or PABA), a key precursor for folate synthesis, from renewable resources like glucose. researchgate.nettandfonline.com These efforts often involve overexpressing genes from the shikimate pathway, such as those for aminodeoxychorismate synthase (pabAB) and lyase (pabC), to channel metabolic flux towards the desired product. researchgate.net

The table below summarizes examples of microbial metabolism of related aromatic acids.

| Microorganism | Compound Metabolized | Metabolic Process | Reference |

|---|---|---|---|

| Amycolatopsis mediterranei | Glucose/Glycerol derivatives | Biosynthesis of 3-amino-5-hydroxybenzoic acid via the aminoshikimate pathway. | wikipedia.orgnih.gov |

| Streptomyces spectabilis | 3-amino-5-hydroxybenzoic acid | Incorporation as a precursor into the antibiotic streptovaricin C. | nih.gov |

| Pseudomonas reinekei MT1 | 2,3-dihydroxybenzoate | Catabolism via a meta-cleavage pathway. | nih.gov |

| Escherichia coli (engineered) | Glucose | Overproduction of para-aminobenzoic acid (PABA). | researchgate.nettandfonline.com |

| Mixed microbial culture | 2,6-dihydroxybenzoic acid | Acclimation and degradation as a carbon source. | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Amino 2,5 Dihydroxybenzoic Acid

High-Resolution Chromatographic Separation Techniques (e.g., HPLC-ECD, HPLC-DAD, UPLC-MS)

High-resolution chromatographic techniques are fundamental for the separation and quantification of 3-Amino-2,5-dihydroxybenzoic acid from intricate mixtures. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of such analyses.

HPLC with Electrochemical Detection (HPLC-ECD) offers exceptional sensitivity for the quantification of electrochemically active compounds like this compound. The presence of hydroxyl and amino groups on the aromatic ring makes the molecule susceptible to oxidation at a specific potential, allowing for highly selective and sensitive detection.

HPLC with Diode-Array Detection (HPLC-DAD) provides valuable information for both quantification and preliminary identification. The chromophoric nature of this compound allows it to absorb ultraviolet-visible (UV-Vis) light. A DAD detector captures the entire UV-Vis spectrum of the eluting compound, which can aid in its identification by comparing the spectrum with that of a known standard. This technique is robust and widely used for the analysis of phenolic and aromatic amino compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a powerful combination of the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. UPLC utilizes smaller particle sizes in the stationary phase, leading to faster analysis times and improved resolution compared to conventional HPLC. When coupled with a mass spectrometer, it allows for the precise determination of the mass-to-charge ratio (m/z) of the compound, confirming its identity and enabling accurate quantification, even at trace levels. This technique is particularly advantageous for analyzing complex biological or environmental samples.

| Technique | Principle | Advantages for this compound Analysis |

| HPLC-ECD | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds. |

| HPLC-DAD | Measures the absorbance of UV-Vis light over a range of wavelengths simultaneously. | Provides spectral information for peak purity assessment and preliminary identification. |

| UPLC-MS | Separates compounds based on their interaction with a stationary phase and detects them based on their mass-to-charge ratio. | High separation efficiency, high sensitivity, and definitive compound identification. |

Advanced Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Advanced MS techniques provide detailed information about the molecular weight and fragmentation pattern of the molecule.

Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In this technique, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This "fingerprint" spectrum provides a high degree of confidence in the compound's identification. For quantification, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed, offering exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Application of Matrix-Assisted Laser Desorption/Ionization (MALDI) Principles

While more commonly applied to large molecules like proteins and peptides, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can also be utilized for the analysis of small molecules such as this compound. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a laser, the matrix absorbs the energy and transfers it to the analyte, leading to its soft ionization and subsequent detection. A related compound, 2,5-dihydroxybenzoic acid (DHB), is a very common matrix used in MALDI-MS, suggesting that structurally similar compounds like this compound could potentially be analyzed using this technique, possibly with a suitable matrix selection to optimize ionization efficiency.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, multi-dimensional NMR techniques offer deeper insights into the molecular structure.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps in assigning protons within the same spin system, such as those on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a map of C-H connections.

By combining the information from these 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its molecular structure.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Structural Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. These techniques are complementary and can be used for structural confirmation.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, one would expect to observe characteristic peaks for the O-H stretches of the hydroxyl and carboxylic acid groups, N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and various C-C and C-H vibrations within the aromatic ring.

Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about molecular vibrations. While some vibrations may be strong in both FTIR and Raman, others may be strong in one and weak in the other due to selection rules. For instance, symmetric vibrations often produce strong Raman signals. This complementarity makes the combination of both techniques a powerful approach for a comprehensive vibrational analysis and structural confirmation of this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

Based on a comprehensive search of available literature, there is currently insufficient specific research data on the emerging applications of this compound to fully address the topics outlined. The application of this specific compound in the development of electrochemical sensors, its integration into non-linear optical materials and coordination polymers, and its role as a building block for new polymeric and hybrid systems is not extensively documented in accessible scientific papers.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested topics at this time:

Emerging Applications and Materials Science Perspectives of 3 Amino 2,5 Dihydroxybenzoic Acid8.1. Development of Electrochemical Sensors and Modified Electrode Surfaces8.2. Integration into Functional Materials E.g., Non Linear Optical Materials, Coordination Polymers 8.3. Exploration As Building Blocks for Polymeric Systems and Hybrid Materials

Further research and publication in these specific areas are needed before a comprehensive and scientifically accurate article can be generated as per the provided instructions.

Conclusions and Future Research Directions for 3 Amino 2,5 Dihydroxybenzoic Acid

Synthesis of Current Research Insights and Contributions

3-Amino-2,5-dihydroxybenzoic acid, a structural analog of gentisic acid (2,5-dihydroxybenzoic acid), has been identified primarily through its significant, albeit niche, role in analytical chemistry and biochemistry. Current research has solidified its identity as a valuable matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. tcichemicals.comnih.gov Its utility is particularly noted in the analysis of specific biomolecules, where it facilitates ionization and detection.

The parent compound, 2,5-dihydroxybenzoic acid (DHB), is one of the most widely used MALDI matrices, especially for the analysis of peptides, proteins, and lipids. nih.govacs.orgacs.org Research has demonstrated that modifications to the DHB structure can enhance analytical performance. For instance, alkylated derivatives of DHB have been shown to improve sensitivity for hydrophobic peptides. researchgate.net Similarly, binary matrices, such as a mixture of DHB and 2,5-dihydroxyacetophenone, can offer clearer identification of certain lipid species like phosphatidylethanolamines by preventing matrix-induced chemical alterations during analysis. nih.gov While direct studies on this compound are less common, the principle of functional group addition or modification to the DHB core suggests its amino group could offer unique advantages in MALDI-MS applications, potentially through altered crystal structure, proton affinity, or specific interactions with analytes.

In the realm of biosynthesis, the related compound 3-amino-5-hydroxybenzoic acid is recognized as a precursor for ansamycin (B12435341) antibiotics, formed via a novel variant of the shikimate pathway. researchgate.netacs.org Furthermore, the synthesis of another isomer, 3-amino-4-hydroxybenzoic acid, has been achieved through both chemical patents and metabolically engineered bacteria like Corynebacterium glutamicum, highlighting industrial interest in aminohydroxybenzoic acids as precursors for materials like ultra-thermoresistant bioplastics. nih.govgoogle.com These synthetic and biosynthetic pathways for related isomers provide a foundational framework for developing production methods for this compound.

Identification of Critical Knowledge Gaps and Under-explored Research Avenues

Despite its established use as a MALDI matrix, the research landscape for this compound is narrowly focused, leaving significant knowledge gaps.

Limited Biological Activity Screening: Unlike its isomer 3,5-dihydroxybenzoic acid (an alkylresorcinol metabolite) which has been studied for its effects on carcinogenesis and the nervous system nih.govhmdb.ca, or its parent compound gentisic acid, which exhibits anti-inflammatory and antioxidant properties mdpi.comnih.gov, the broader biological and pharmacological activities of this compound remain almost entirely unexplored. A comprehensive screening of its potential bioactivities, such as antimicrobial, antioxidant, or enzyme inhibitory effects, is a critical missing piece.

Synthetic Pathway Optimization: Detailed, high-yield, and scalable synthesis routes specifically for this compound are not well-documented in publicly accessible literature. While methods exist for its isomers nih.govgoogle.com, dedicated synthetic studies are needed to make the compound more readily available for broader research.

Potential in Materials Science: The application of aminohydroxybenzoic acids in producing advanced bioplastics suggests that this compound could serve as a valuable monomer or building block in polymer chemistry. nih.gov Its trifunctional nature (carboxyl, amino, and two hydroxyl groups) offers rich potential for creating novel polymers with unique properties, an avenue that is currently under-explored.

Derivatization and Conjugation: The potential for creating derivatives of this compound is vast. For example, studies on 2,5-dihydroxybenzoic acid have shown that conjugating it to polymers like gelatin can yield materials with heparin-like properties and anticancer activity. nih.gov Similar derivatization of the amino or carboxylic acid groups could lead to new compounds with tailored analytical or therapeutic properties.

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future investigations into this compound would benefit significantly from a multidisciplinary approach, combining advanced analytical methods, computational chemistry, and materials science.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the compound's physicochemical properties, including its proton affinity, electronic structure, and interaction energies with various analytes. This would provide theoretical insights into its mechanism as a MALDI matrix and guide the rational design of new, more effective matrix materials.

Advanced Analytical Techniques: The application of advanced mass spectrometry techniques, such as MALDI-MS imaging, could be explored using this compound as a matrix. nih.gov This could reveal novel applications in spatially-resolved analysis of biomolecules in tissue sections. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze its derivatives, such as trimethylsilyl (B98337) (TMS) versions, for metabolic studies. nist.gov

Interdisciplinary Materials Research: Collaboration between organic chemists and materials scientists could unlock its potential as a monomer. Research should focus on polymerization reactions involving its functional groups to create novel polyesters, polyamides, or poly(ester-amide)s. The resulting materials could be investigated for properties such as thermal stability, biodegradability, or even conductive capabilities.

Biocatalysis and Metabolic Engineering: Drawing inspiration from the production of its isomers researchgate.netnih.gov, future work could focus on developing biocatalytic or whole-cell fermentation processes for the sustainable production of this compound. This would involve identifying or engineering enzymes capable of regioselective amination and hydroxylation of a benzoic acid precursor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,5-dihydroxybenzoic acid, and what are the critical reaction parameters?

- Methodological Answer : The synthesis can involve substitution reactions using precursors like 3,5-difluoro-2-hydroxybenzoic acid, where amino groups are introduced via nucleophilic aromatic substitution under basic conditions (e.g., ammonia in ethanol). Critical parameters include reaction temperature (60–80°C), pH control (pH 9–11), and stoichiometric ratios to minimize side products like esterified derivatives . Purification often requires recrystallization from aqueous ethanol or column chromatography to isolate the target compound from dihydroxybenzoic acid byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

- Methodological Answer :

- NMR : Use -NMR to identify aromatic protons (δ 6.8–7.2 ppm for meta-substituted benzene) and hydroxyl/amino protons (broad signals at δ 4.5–5.5 ppm). -NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons .

- IR : Peaks at ~3400 cm (O–H/N–H stretching), 1680 cm (C=O), and 1600 cm (aromatic C=C) validate functional groups .

- MS : Electron ionization (EI-MS) detects molecular ion peaks at m/z 169 (M), with fragmentation patterns confirming loss of –COOH (44 amu) and –NH (16 amu) .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor via HPLC-UV for decomposition products like 2,5-dihydroxybenzoic acid (oxidation byproduct) or aminophenol derivatives. Antioxidants (e.g., ascorbic acid) may mitigate oxidation in acidic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials under inert gas (N) to prevent photolytic and oxidative degradation .

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardization : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO vs. aqueous buffers) to reduce variability in bioassays .

- Mechanistic Studies : Compare enzyme inhibition kinetics (e.g., COX-2 or tyrosinase) using recombinant proteins versus cell lysates to identify matrix effects. For example, structural analogs like salicylic acid may compete for binding sites, leading to conflicting IC values .

- Metabolite Profiling : Use LC-MS/MS to track in vivo metabolites (e.g., methylated or glucuronidated derivatives) that may alter activity in different models .

Q. What are the best practices for using this compound as a matrix in MALDI-TOF mass spectrometry?

- Methodological Answer :

- Matrix Preparation : Dissolve the compound in 50% acetonitrile/0.1% TFA at 10 mg/mL. Co-crystallize with analytes (e.g., peptides) on a stainless-steel target. Optimize laser energy (e.g., 337 nm, 20–30% intensity) to enhance ionizability without fragmentation .

- Interference Mitigation : Pre-treat samples with cation-exchange resins to remove salts that suppress ionization. For small molecules (<500 Da), use a dual-layer matrix (e.g., α-cyano-4-hydroxycinnamic acid overlain with this compound) to improve signal resolution .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the anti-inflammatory efficacy of this compound in murine versus human cell models?

- Methodological Answer :

- Species-Specific Receptors : Validate target expression (e.g., NF-κB or TLR4) in both models via qPCR or Western blot. Murine macrophages may exhibit higher basal TLR4 activity, leading to exaggerated responses compared to human THP-1 cells .

- Dose-Response Curves : Use logarithmic dosing (0.1–100 μM) to identify non-linear effects. Adjust for differences in metabolic rates (e.g., murine cytochrome P450 activity) using liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.